Sodium 2-(3-methoxypyridin-2-yl)pentanoate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)pentanoate is a chemical compound with the molecular formula C11H14NNaO3 and a molecular weight of 231.23 g/mol . It is a sodium salt derivative of a pyridine compound, characterized by the presence of a methoxy group at the 3-position of the pyridine ring and a pentanoate group at the 2-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-methoxypyridin-2-yl)pentanoate typically involves the reaction of 3-methoxypyridine with a pentanoic acid derivative in the presence of a sodium base . The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: Sodium hydroxide or sodium methoxide is often used as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-methoxypyridin-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, hydroxypyridines, and various substituted pyridine derivatives .
Scientific Research Applications
Sodium 2-(3-methoxypyridin-2-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-hydroxypyridin-2-yl)pentanoate
- Sodium 2-(3-chloropyridin-2-yl)pentanoate
- Sodium 2-(3-aminopyridin-2-yl)pentanoate
Uniqueness
Sodium 2-(3-methoxypyridin-2-yl)pentanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives .
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGNPLAZIODPD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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